The dagA protein from the marine bacterium Alteromonas haloplanktis is a sodium-linked D-alanine glycine permease. This protein plays a crucial role in the transport of amino acids across cellular membranes, particularly under saline conditions. Alteromonas haloplanktis is a psychrophilic organism, thriving in cold marine environments, which influences its biochemical pathways and protein functionalities.
Alteromonas haloplanktis was first isolated from Antarctic waters and has been extensively studied for its unique adaptations to cold temperatures. The specific gene encoding the dagA protein was identified through genomic sequencing efforts that highlighted its functional similarity to other known permeases, such as those found in Escherichia coli and Salmonella typhimurium .
The dagA gene is classified under the category of permease genes, which are integral membrane proteins that facilitate the transport of specific substrates across the cell membrane. The protein itself consists of 542 amino acids and has a molecular weight of approximately 58,955 Da. It features a hydropathy profile indicative of multiple transmembrane segments, suggesting a complex structure designed for efficient substrate transport .
The synthesis of the dagA protein involves several key steps:
The cloning process involved using plasmid vectors that allowed for selection markers to identify successful transformants. Subsequent expression in host cells was optimized by adjusting temperature and substrate concentrations to maximize yield .
The dagA protein exhibits a multi-transmembrane domain architecture, with eight predicted transmembrane segments. This structure is essential for its function as a permease, facilitating the transport of D-alanine and glycine across the membrane.
The primary reaction facilitated by the dagA protein involves the sodium-dependent transport of D-alanine and glycine into the cell. This process is critical for maintaining cellular homeostasis and supporting metabolic functions.
The transport mechanism likely involves conformational changes in the protein structure upon substrate binding, driven by sodium ion gradients across the membrane. Kinetic studies would be necessary to quantify transport rates and affinities for substrates .
The mechanism of action for dagA involves:
Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can be determined through enzyme assays that measure transport activity under varying substrate concentrations .
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to evaluate functional integrity at different temperatures .
The dagA protein has significant implications in various scientific fields:
The dagA gene was identified within a 4.0 kb genomic DNA fragment derived from a plasmid library of the Antarctic marine bacterium Alteromonas haloplanktis ATCC 19855 (reclassified as Pseudoalteromonas haloplanktis). This gene functionally complements the dagA mutation in Escherichia coli under sodium-dependent conditions, indicating its role as a Na⁺-linked solute transporter [1]. Genomic analyses reveal that Alteromonas haloplanktis possesses a multipartite genome, with essential genes distributed across two chromosomes. Chromosome II exhibits plasmid-like origins of replication (repA, parAB), suggesting ancestral recruitment of a plasmid for genomic expansion. This evolutionary strategy is common among marine γ-proteobacteria and may facilitate rapid adaptation to nutrient flux in cold marine environments [5] [8]. The dagA locus is enriched in genes involved in osmoregulation and amino acid metabolism, consistent with its role in nutrient uptake under high-salinity, low-temperature conditions [8].
The dagA protein is a 542-residue transmembrane permease (molecular weight 58,955 Da) that functions as a Na⁺-dependent D-alanine/glycine symporter. It represents a key adaptation for nutrient scavenging in the oligotrophic Antarctic marine ecosystem [1].
Hydropathy analysis (Kyte-Doolittle algorithm) predicts eight transmembrane α-helices (TMs) connected by cytoplasmic and periplasmic loops. A distinctive 54-residue hydrophilic domain between TM6 and TM7 is exposed to the cytoplasm, potentially serving as a regulatory site for sodium binding or substrate translocation [1] [7]. The hydrophobic core of the transmembrane domains displays a conserved bias toward aliphatic residues (Val, Ile, Leu), which maintains membrane fluidity at near-freezing temperatures. This contrasts with mesophilic transporters that favor rigidifying aromatic residues [3] [8].
Table 1: Structural Features of dagA Permease
Property | Value | Functional Implication |
---|---|---|
Amino Acid Residues | 542 | Optimal size for 8-TM fold |
Molecular Weight | 58,955 Da | Consistent with SSS family transporters |
Predicted TMs | 8 | Ion-coupled substrate translocation |
Largest Hydrophilic Loop | 54 residues (between TM6-TM7) | Potential cytoplasmic regulatory domain |
Hydropathy Index (Average) | +1.3 | Strong membrane association |
Structural modeling of dagA was performed using the Na⁺/proline permease of E. coli (PutP) and human Na⁺/glucose cotransporter (SGLT1) as templates. The conserved core (residues 120–490) shares 38% identity with PutP and 32% identity with SGLT1, validating its classification within the Solute:Sodium Symporter (SSS) family (TC# 2.A.21) [1] [9]. Key structural features include:
dagA clusters within a monophyletic clade of Na⁺-coupled transporters from marine γ-proteobacteria, including Pseudoalteromonas, Shewanella, and Vibrio species. This clade shares a branch with enterobacterial Na⁺/proline symporters (PutP) but diverges from terrestrial homologs by 12 conserved substitutions in TM helices, likely reflecting adaptations to high Na⁺ concentrations in marine habitats [1] [5].
Table 2: Phylogenetic Distribution of SSS Family Transporters in γ-Proteobacteria
Organism | Transport System | Substrate Specificity | Identity to dagA |
---|---|---|---|
Alteromonas haloplanktis | dagA | D-alanine/glycine | 100% |
Escherichia coli | PutP | Proline | 38% |
Salmonella typhimurium | ProP | Proline | 36% |
Pseudoalteromonas haloplanktis | PSHAa2213 (annotated) | Glutamate | 29% |
Vibrio parahaemolyticus | VPA1686 (annotated) | Betaine | 31% |
Notably, Pseudoalteromonas haloplanktis TAC125 encodes 57 putative SSS transporters in its genome – a 2-fold expansion compared to E. coli – highlighting the critical role of sodium-coupled transport in marine osmoadaptation. This expansion correlates with genomic adaptations to cold: increased tRNA/rRNA gene copy numbers and codon usage biases favoring asparagine-rich regions, which counteracts protein aggregation at low temperatures [5] [8] [9].
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